4-fluoro-3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
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Description
4-fluoro-3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H15FN2O4S and its molecular weight is 398.41. The purity is usually 95%.
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Biological Activity
4-Fluoro-3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes a fluorine atom, a sulfonamide group, and a fused heterocyclic framework. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
- Molecular Formula : C21H17FN2O4S
- Molecular Weight : 412.4 g/mol
- CAS Number : 922010-14-8
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including cyclooxygenases (COX), lipoxygenases (LOX), and cholinesterases. These enzymes are critical in inflammatory processes and neurodegenerative diseases.
- Receptor Modulation : It may interact with nuclear receptors such as RORγ, which is involved in immune response regulation and could influence inflammatory pathways.
- Antioxidant Activity : The presence of the fluorine atom may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties.
In Vitro Studies
Recent studies have evaluated the biological activity of similar compounds within the same chemical family. For instance:
- A series of derivatives were tested against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) , revealing moderate inhibitory effects with IC50 values ranging from 10.4 μM to 24.3 μM for various derivatives .
- Compounds with halogen substitutions exhibited varied activities against COX-2 and LOX enzymes, indicating that electronic effects from substituents significantly influence their inhibitory potency .
Compound | Target Enzyme | IC50 (μM) |
---|---|---|
3b | AChE | 10.4 |
3e | BChE | 7.7 |
3c | AChE | 18.1 |
3d | BChE | 15.6 |
Case Studies
- Anti-inflammatory Effects : In a study examining anti-inflammatory properties, derivatives of dibenzo[b,f][1,4]oxazepine were shown to significantly reduce inflammation markers in vitro, suggesting potential therapeutic applications in conditions like arthritis and other inflammatory diseases .
- Neuroprotective Potential : The compound's structural analogs have been investigated for neuroprotective effects against oxidative stress in neuronal cell lines, highlighting its potential role in treating neurodegenerative disorders such as Alzheimer's disease .
Properties
IUPAC Name |
4-fluoro-3-methyl-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O4S/c1-12-10-14(7-8-16(12)21)28(25,26)23-13-6-9-18-15(11-13)20(24)22-17-4-2-3-5-19(17)27-18/h2-11,23H,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGSEXPRIMWNIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.